Phytanic acid

Catalog No.
S593604
CAS No.
14721-66-5
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytanic acid

CAS Number

14721-66-5

Product Name

Phytanic acid

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Synonyms

3,7,11,15-tetramethylhexadecanoic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Phytanic Acid and Peroxisomal Disorders

One of the most established areas of research involving phytanic acid is its link to peroxisomal disorders, a group of inherited diseases characterized by dysfunction of peroxisomes, cellular organelles responsible for various metabolic processes. In individuals with specific peroxisomal enzyme deficiencies, phytanic acid accumulates in the blood due to impaired breakdown. This accumulation can contribute to neurological symptoms, vision problems, and other complications. Research in this area focuses on understanding the mechanisms underlying the link between phytanic acid and these disorders, as well as developing strategies for managing these conditions, including dietary restrictions and potential therapeutic interventions to lower phytanic acid levels [].

Phytanic Acid and Cancer

Another area of investigation is the potential role of phytanic acid in cancer. Studies have shown that phytanic acid might possess anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines []. However, further research is necessary to understand the underlying mechanisms and translate these findings into clinical applications. Additionally, some studies suggest a possible association between high dietary intake of phytanic acid and increased risk of certain cancers, highlighting the need for further investigation into the complex relationship between phytanic acid and cancer development [].

Other Potential Applications

Research on phytanic acid also explores its potential roles in other areas, including:

  • Neurodegenerative diseases: Studies suggest a possible link between high plasma levels of phytanic acid and Alzheimer's disease, although the underlying mechanisms and causal relationships remain unclear and require further investigation [].
  • Inflammation and immune modulation: Phytanic acid exhibits anti-inflammatory and immunomodulatory properties in various studies, suggesting potential applications in inflammatory diseases, but further research is needed to understand its specific effects and therapeutic potential [].

Phytanic acid, also known as 3,7,11,15-tetramethyl hexadecanoic acid, is a 20-carbon saturated fatty acid with a branched-chain structure []. Humans acquire it solely through dietary sources, primarily from dairy products, ruminant animal fats, and certain fish []. A typical Western diet is estimated to provide 50-100mg of phytanic acid daily, with meat consumption significantly increasing plasma phytanic acid concentration [].


Molecular Structure Analysis

Phytanic acid possesses a linear hydrocarbon chain of 20 carbons with four methyl branches located at positions 3, 7, 11, and 15 []. This branched structure differentiates it from most other fatty acids, which are typically straight-chain. The presence of these methyl groups hinders its degradation by enzymes within peroxisomes, cellular organelles responsible for breaking down specific fatty acids [].


Chemical Reactions Analysis

Phytanic acid's natural synthesis primarily occurs in the gut microbiota of ruminant animals. However, the specific enzymatic pathway remains unclear [].

Regarding its degradation, phytanic acid undergoes alpha-oxidation, a stepwise breakdown process within peroxisomes, for healthy individuals []. However, in individuals with peroxisomal disorders, this breakdown is impaired, leading to the accumulation of phytanic acid in the blood and tissues.


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H40O2 []
  • Molar Mass: 312.53 g/mol []
  • Melting Point: 54-55°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Low solubility in water, but soluble in organic solvents like chloroform and ethanol []

In healthy individuals, phytanic acid undergoes alpha-oxidation in peroxisomes, ultimately generating energy. However, in individuals with peroxisomal disorders, the impaired breakdown of phytanic acid leads to its accumulation. This accumulation disrupts cellular function in various organs, particularly the nervous system, resulting in neurological symptoms [].

Phytanic acid itself is generally considered non-toxic at normal dietary intake levels. However, elevated levels due to peroxisomal disorders can cause severe health problems. These disorders include Refsum disease and infantile Refsum syndrome, characterized by neurological symptoms like neuropathy, cerebellar ataxia, and ichthyosis (fish-like skin) [].

Physical Description

Solid

XLogP3

8.3

Appearance

Unit:25 mgSolvent:nonePurity:97+%Physical liquid

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14721-66-5

Wikipedia

Phytanate
Phytanic acid

Dates

Modify: 2023-08-15
1. A. Price et al. “Plasma phytanic acid concentration and risk of prostate cancer: results from the European Prospective Investigation into Cancer and Nutrition, Am J Clin Nutr, Vol. 91 pp. 1769-1776, 20102. N. Kruska and G. Reiser “Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40” Neurobiology of Disease, Vol. 43(2) pp. 465-472, 20113. C. Wolfrum et al. “Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein” JLR, Vol. 40 pp. 708-714, 1999

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